

N,N-Dimethyl Sunitinib: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N,N-Dimethyl Sunitinib*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical and pharmacological properties of **N,N-Dimethyl Sunitinib** (CAS 326914-17-4), a key chemical intermediate and potential impurity in the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. While Sunitinib is a well-characterized therapeutic agent, this guide focuses on the distinct physicochemical characteristics, analytical methodologies, and potential biological relevance of its N,N-dimethylated analogue. The document is structured to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting the importance of its characterization in the context of Sunitinib's manufacturing and quality control. This guide synthesizes available data on its structure, properties, and analytical determination, and where experimental data is limited, it draws logical inferences from the well-established chemistry of Sunitinib and related molecules.

Introduction

Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, has become a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), thereby impeding tumor angiogenesis and proliferation.[2][3] The synthesis of a pharmaceutical agent as complex as Sunitinib involves

multiple steps and the potential for the formation of structurally related impurities. **N,N-Dimethyl Sunitinib** is one such compound, bearing a close structural resemblance to the final active pharmaceutical ingredient (API). Understanding the chemical properties of this specific molecule is paramount for the development of robust analytical methods for impurity profiling and for ensuring the quality and safety of Sunitinib. This guide provides an in-depth look at the known chemical properties of **N,N-Dimethyl Sunitinib**.

Chemical Identity and Physicochemical Properties

N,N-Dimethyl Sunitinib, systematically named N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a close structural analogue of Sunitinib, differing by the presence of two methyl groups on the terminal nitrogen of the ethylamino side chain instead of two ethyl groups.^{[4][5]}

Structural Information

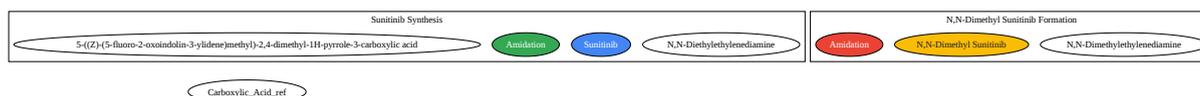
Physicochemical Data

A summary of the key physicochemical properties of **N,N-Dimethyl Sunitinib** is presented in Table 1. It is important to note that much of the available data is predicted, with limited experimentally determined values. This underscores the need for further empirical studies to fully characterize this compound.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₃ FN ₄ O ₂	[4]
Molecular Weight	370.42 g/mol	[4]
CAS Number	326914-17-4	[6]
IUPAC Name	N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide	[4]
Water Solubility	184 mg/L at 25°C	[6]
pKa	11.70 (Predicted)	
logP	1.9 (Predicted)	[7]
Melting Point	~265.79 °C (Predicted)	[6]
Boiling Point	554.29 °C at 760 mmHg (Predicted)	[6]

Synthesis and Relationship to Sunitinib

N,N-Dimethyl Sunitinib is primarily recognized as a process-related impurity in the synthesis of Sunitinib.[8] The final step in many reported Sunitinib syntheses involves the amidation of 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-diethylethylenediamine. If the starting diamine is contaminated with or replaced by N,N-dimethylethylenediamine, **N,N-Dimethyl Sunitinib** will be formed.



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General Synthesis Approach

While a specific, optimized synthesis for **N,N-Dimethyl Sunitinib** is not extensively reported in the literature, a logical approach would mirror the synthesis of Sunitinib. A detailed protocol based on this principle is provided below.

Protocol: Synthesis of **N,N-Dimethyl Sunitinib**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
- **Activation:** Cool the mixture in an ice bath and add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA)). Stir for 15-30 minutes to activate the carboxylic acid.
- **Amidation:** Add N,N-dimethylethylenediamine to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

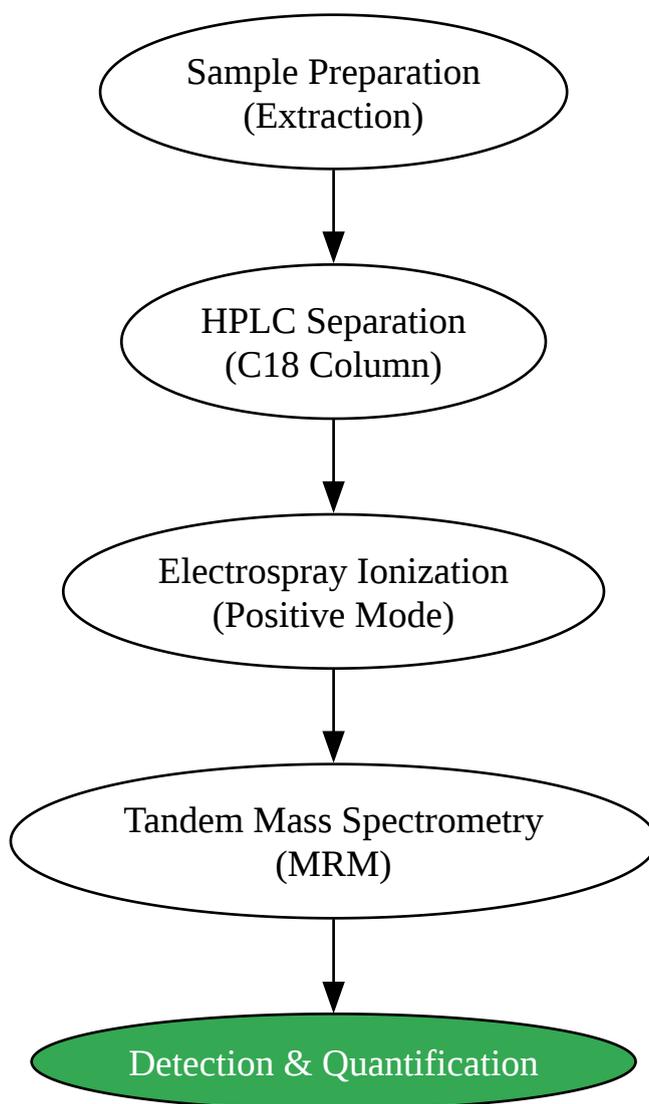
The analytical characterization of **N,N-Dimethyl Sunitinib** is crucial for its identification and quantification as a potential impurity in Sunitinib. The methods employed are largely based on those developed for Sunitinib and its primary metabolite, N-desethyl sunitinib.^{[9][10][11]}

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of Sunitinib and its analogues.^[10]

Protocol: LC-MS/MS Analysis

- **Sample Preparation:** Prepare a stock solution of **N,N-Dimethyl Sunitinib** in a suitable organic solvent (e.g., DMSO or methanol). Create calibration standards and quality control samples by spiking the stock solution into blank plasma or an appropriate buffer. Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.
- **Chromatographic Separation:**
 - **Column:** A C18 reverse-phase column (e.g., Waters X-Terra® MS RP18) is typically used.^[10]
 - **Mobile Phase:** A gradient or isocratic elution with a mixture of acetonitrile and water, often with a formic acid modifier (e.g., 0.1%), is effective.^[10]
 - **Flow Rate:** A flow rate of 0.2-0.4 mL/min is common.
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray ionization (ESI) in the positive ion mode is used.
 - **Monitoring:** The detection is performed using multiple reaction monitoring (MRM). The precursor ion would be the protonated molecule $[M+H]^+$, and a characteristic product ion would be monitored. For **N,N-Dimethyl Sunitinib** (MW 370.42), the $[M+H]^+$ would be approximately m/z 371.4. The fragmentation pattern would need to be determined experimentally, but would likely involve fragmentation of the side chain.



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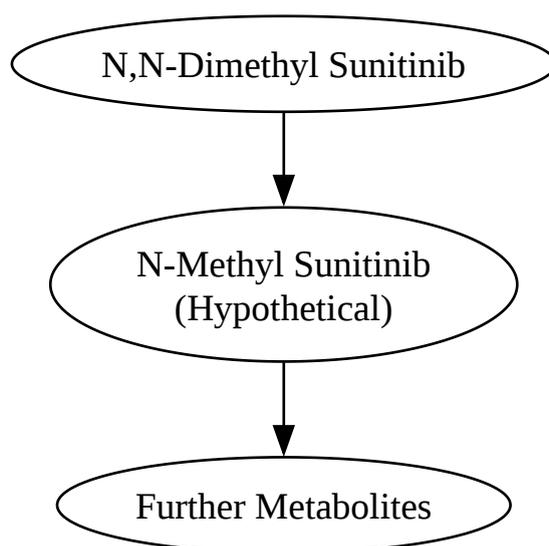
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of **N,N-Dimethyl Sunitinib**. While a specific published spectrum for this compound is not readily available, the expected signals can be predicted based on its structure and comparison to Sunitinib. Key distinguishing features in the ^1H NMR spectrum would be the singlet corresponding to the two N-methyl groups, in contrast to the quartet and triplet signals of the N-ethyl groups in Sunitinib.

Metabolism and Pharmacokinetics

The metabolic fate of **N,N-Dimethyl Sunitinib** has not been specifically studied. However, insights can be drawn from the well-documented metabolism of Sunitinib. Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active N-desethyl metabolite, SU12662.[12][13] Other minor metabolic pathways for Sunitinib include N-oxidation and hydroxylation.[14]

It is plausible that **N,N-Dimethyl Sunitinib** could also be a substrate for CYP3A4, potentially undergoing N-demethylation to form N-methyl Sunitinib, which could then be further metabolized. However, without experimental data, this remains speculative.



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Pharmacological Profile

The pharmacological activity of **N,N-Dimethyl Sunitinib** is not well-characterized in the public domain. It has been broadly described as an "angiogenesis inhibitor," but specific data on its potency and target profile are lacking.

Mechanism of Action

Given its structural similarity to Sunitinib, it is reasonable to hypothesize that **N,N-Dimethyl Sunitinib** may also function as a tyrosine kinase inhibitor. The core pharmacophore responsible for binding to the ATP pocket of kinases is retained in its structure. However, the

alteration of the terminal amine from a diethyl to a dimethyl group could significantly impact its binding affinity and selectivity for various kinases.

Biological Activity Assessment

To determine the pharmacological profile of **N,N-Dimethyl Sunitinib**, a series of in vitro assays would be necessary.

Protocol: Kinase Inhibition Assay

- **Assay Principle:** A biochemical assay, such as an ADP-Glo™ Kinase Assay, can be used to measure the inhibition of specific tyrosine kinases (e.g., VEGFR2, PDGFRβ). This assay quantifies the amount of ADP produced during the kinase reaction.
- **Procedure:**
 - Incubate the purified recombinant kinase with varying concentrations of **N,N-Dimethyl Sunitinib**.
 - Initiate the kinase reaction by adding ATP and a suitable substrate.
 - After a set incubation period, stop the reaction and add the ADP-Glo™ reagent to convert the generated ADP to ATP.
 - Add a luciferase/luciferin mixture to measure the newly synthesized ATP via a luminescent signal.
- **Data Analysis:** Plot the luminescence signal against the concentration of **N,N-Dimethyl Sunitinib** to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol: Cell Proliferation Assay

- **Cell Lines:** Utilize cell lines that are dependent on the activity of kinases targeted by Sunitinib (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies).
- **Procedure:**

- Seed the cells in 96-well plates and allow them to adhere.
- Treat the cells with a range of concentrations of **N,N-Dimethyl Sunitinib**.
- After a 48-72 hour incubation period, assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay.[15]
- Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the compound concentration.

Conclusion and Future Directions

N,N-Dimethyl Sunitinib is a compound of significant interest in the context of the pharmaceutical chemistry of Sunitinib. While this guide has synthesized the available information on its chemical properties, it also highlights critical gaps in our understanding of its experimental physicochemical parameters, metabolic fate, and pharmacological activity. Further research is warranted to fully characterize this molecule. Such studies would not only be of academic interest but would also provide invaluable data for the pharmaceutical industry in the ongoing efforts to ensure the quality and safety of Sunitinib-based therapies. The protocols and methodologies outlined in this guide provide a framework for initiating such investigations.

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